molecular formula C22H30O7 B1254886 Rabdosichuanin A

Rabdosichuanin A

Cat. No.: B1254886
M. Wt: 406.5 g/mol
InChI Key: FOZIRCRTSCHOHT-TUXYLBHMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rabdosichuanin A (C₂₂H₃₀O₇; molecular weight 406.48 g/mol) is a diterpenoid compound isolated from Isodon setschwanensis (Sichuan Xiang Cha Cai), a plant used in traditional Chinese medicine . It is characterized by a melting point of 225–227°C and a specific optical rotation of [α]D²⁵ = +107.27° (c = 0.55, MeOH) . While its pharmacological activities remain understudied, its structural analogs, such as Rabdosichuanin C, have demonstrated anti-inflammatory properties via inhibition of the NF-κB pathway .

Properties

Molecular Formula

C22H30O7

Molecular Weight

406.5 g/mol

IUPAC Name

[(1S,1'S,3'R,5S,6S,7S,9S,10R)-3'-formyl-7-hydroxy-4',4',10-trimethyl-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate

InChI

InChI=1S/C22H30O7/c1-11-13-7-14(25)17-21(8-13,18(11)26)19(27)28-10-22(17)15(9-23)20(3,4)6-5-16(22)29-12(2)24/h9,11,13-17,25H,5-8,10H2,1-4H3/t11-,13-,14+,15-,16+,17-,21+,22+/m1/s1

InChI Key

FOZIRCRTSCHOHT-TUXYLBHMSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@@H]([C@@H]3[C@@](C2)(C1=O)C(=O)OC[C@]34[C@H](CCC([C@H]4C=O)(C)C)OC(=O)C)O

Canonical SMILES

CC1C2CC(C3C(C2)(C1=O)C(=O)OCC34C(CCC(C4C=O)(C)C)OC(=O)C)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Rabdosichuanin Compounds

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Optical Rotation ([α]D) Source
Rabdosichuanin A C₂₂H₃₀O₇ 406.48 225–227 +107.27° (c = 0.55, MeOH) Isodon setschwanensis
Rabdosichuanin B C₂₀H₂₈O₅ 348.33 241–243 −58.16° (c = 0.576, MeOH) Isodon setschwanensis
Rabdosichuanin C C₂₀H₂₈O₆ 364.44 231–233 −120.94° (c = 0.55, MeOH) Isodon setschwanensis
Rabdosichuanin D C₂₄H₃₄O₈ 450.53 246–248 −32.79° (c = 0.427, MeOH) Isodon setschwanensis
Rabdoside 1 C₂₆H₄₀O₁₁ 528.60 179–180 −4.6° (c = 1.0, MeOH) Rabdosia eriocalyx

Key Observations :

  • Molecular Complexity : Rabdosichuanin D and Rabdoside 1 exhibit higher molecular weights due to additional oxygen-containing functional groups (e.g., hydroxyl, ether).
  • Optical Activity: The sign and magnitude of optical rotations vary significantly, reflecting differences in chiral centers and stereochemical configurations. For instance, this compound’s strong positive rotation contrasts with Rabdosichuanin C’s pronounced negative value .
  • Thermal Stability : Melting points correlate with molecular symmetry and intermolecular interactions. Rabdosichuanin D’s high melting point (246–248°C) suggests robust crystalline packing compared to Rabdoside 1 (179–180°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rabdosichuanin A
Reactant of Route 2
Rabdosichuanin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.